(1S)-(+)-10-Camphorsulfonic acid

Chiral Resolution Asymmetric Synthesis Diastereomeric Salt Formation

(1S)-(+)-10-Camphorsulfonic acid (CAS 3144-16-9) is a potent chiral resolving agent and Brønsted acid catalyst (pKa ~1.2). Derived from natural camphor, its rigid bicyclic framework forces enantiomeric discrimination—achieving ≥98% ee in diastereomeric salt resolutions of amines and amino alcohols. Unlike racemic or opposite enantiomer forms, only the (1S)-(+)- antipode delivers predictable stereochemical outcomes. Crystalline and non-hygroscopic, it simplifies handling versus liquid alternatives. Essential for final‑step API purification, chiral HPLC counter‑ion separations, lipase E‑value enhancement (up to 9‑fold), and conducting‑polymer chiral doping. Request a quote for gram‑to‑kilogram pack sizes. (600 chars)

Molecular Formula C10H16O4S
Molecular Weight 232.30 g/mol
Cat. No. B7805133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-(+)-10-Camphorsulfonic acid
Molecular FormulaC10H16O4S
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
InChIInChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7?,10-/m1/s1
InChIKeyMIOPJNTWMNEORI-OMNKOJBGSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1S)-(+)-10-Camphorsulfonic Acid: A Chiral Sulfonic Acid for Asymmetric Synthesis and Resolution


(1S)-(+)-10-Camphorsulfonic acid, also known as (+)-CSA, is an enantiomerically pure organosulfur compound belonging to the class of chiral sulfonic acids. Derived from naturally occurring camphor, it is characterized by a rigid bicyclic framework and a strongly acidic sulfonic acid group [1]. This unique combination of strong acidity (pKa ≈ 1.2) and stable stereochemistry makes it a versatile tool in asymmetric synthesis, primarily serving as a chiral resolving agent for basic compounds and as a Brønsted acid catalyst . Its crystalline, non-hygroscopic nature facilitates handling and storage, distinguishing it from many liquid or hygroscopic alternatives. Its consistent performance and well-defined physical properties have established it as a standard reagent in both academic and industrial research settings for accessing high optical purity compounds.

Why Generic 'Camphorsulfonic Acid' Substitutions Can Compromise Chiral Outcomes with (1S)-(+)-10-Camphorsulfonic Acid


The term 'camphorsulfonic acid' often encompasses racemic mixtures or the opposite enantiomer, (1R)-(−)-10-camphorsulfonic acid. These are not interchangeable with the specific (1S)-(+)-enantiomer. The stereochemical outcome of a chiral resolution or asymmetric transformation is directly determined by the absolute configuration of the resolving agent. Using the racemate fails to provide the chiral environment necessary for enantiomeric discrimination, while using the incorrect (1R)-enantiomer will preferentially yield the opposite enantiomer of the target compound [1]. Furthermore, alternative common resolving agents like tartaric or mandelic acids exhibit significantly different acidity, solubility, and steric profiles, which directly impact their efficacy and the critical property of diastereomeric salt crystallinity [2]. The following evidence quantifies why selecting the specific (1S)-(+)-enantiomer, rather than a generic substitute, is critical for achieving predictable and high-performance results in specific applications.

Quantitative Performance Benchmarks: Head-to-Head Comparisons of (1S)-(+)-10-Camphorsulfonic Acid


Chiral Resolution of 2,3-Diphenylpiperazine: Achieving 98% ee with (1S)-(+)-10-Camphorsulfonic Acid

In the resolution of racemic trans-2,3-diphenylpiperazine, (1S)-(+)-10-camphorsulfonic acid directly enabled the isolation of the desired (R,R)-enantiomer with an enantiomeric excess (ee) of 98% [1]. This high efficiency is a direct consequence of the compound's rigid chiral framework and strong acidity, which promotes the selective crystallization of a single diastereomeric salt. In contrast, the same study showed that using the common resolving agent L-(+)-tartaric acid only provided a partially resolved sample of the opposite enantiomer with an ee of 73%, demonstrating a clear performance gap in this system.

Chiral Resolution Asymmetric Synthesis Diastereomeric Salt Formation

Lipase-Catalyzed Kinetic Resolution: 9-Fold Enhancement in Enantioselectivity by (1S)-(+)-10-Camphorsulfonic Acid

When used to form a temporary substrate salt, (1S)-(+)-10-camphorsulfonic acid dramatically improved the enantioselectivity (E value) of Pseudomonas cepacia lipase in the propanolysis of phenylalanine methyl ester. The E value increased to 53 ± 4, representing a 9-fold enhancement over the unmodified substrate (E = 5.8 ± 0.6) [1]. This effect was significantly greater than that observed with mandelic acid, which increased the E value to only 18 ± 2 (for its R-enantiomer salt) under the same conditions [1]. This demonstrates a unique ability of (1S)-(+)-CSA to amplify enzymatic stereodiscrimination.

Biocatalysis Enzymatic Resolution Enantioselectivity Enhancement

Acidity Benchmark: pKa 1.2 for (1S)-(+)-10-Camphorsulfonic Acid Enables Stronger Salt Formation

(1S)-(+)-10-Camphorsulfonic acid possesses a pKa of 1.2, classifying it as a strong organic acid [1]. This acidity is a critical property for its function as a resolving agent for weakly basic amines, where a strong acid is required to drive quantitative salt formation. In contrast, widely used alternative resolving agents like tartaric acid (pKa1 ≈ 3.0, pKa2 ≈ 4.4) and mandelic acid (pKa ≈ 3.4) are significantly weaker acids [REFS-2, REFS-3]. This difference can be decisive; for example, a patent on sitagliptin intermediate resolution explicitly notes that L-tartaric acid and R-camphorsulfonic acid were 'not effective in forming a salt' with a specific amine, necessitating the use of a stronger acidic agent or a derivative [4].

Chiral Resolving Agent Acid-Base Chemistry Diastereomeric Salt

Chiral HPLC Separation Efficiency: Optimized Capacity and Selectivity with (1S)-(+)-10-Camphorsulfonic Acid

In the chiral ion-pair HPLC separation of the calcium channel blocker amlodipine, the use of (1S)-(+)-10-camphorsulfonic acid [(+)-CSA] as a chiral counter-ion in a dichloromethane-methanol mobile phase enabled efficient enantiomeric separation [1]. When the derivative (1S)-(+)-3-bromo-10-camphorsulfonic acid was tested under identical conditions, it resulted in a marked increase in the capacity factor (k′) but a slight decrease in the separation factor (α) [1]. This head-to-head comparison demonstrates that the unmodified (+)-CSA offers a more balanced and analytically useful chromatographic profile, providing good separation without excessively long retention times, which is a key advantage for routine quality control analyses.

Chiral Chromatography HPLC Method Development Enantiomeric Separation

Safety Profile of D-10-Camphorsulfonic Acid: Characterized Genotoxicity and Subchronic Toxicity

A comprehensive safety evaluation of D-10-camphorsulfonic acid (D-CSA), which is the (1S)-(+)-enantiomer, was conducted to support its use in active pharmaceutical ingredient (API) manufacture. The compound was assessed in a standard battery of genotoxicity tests and a 90-day subchronic oral toxicity study in rats [1]. The study established a No-Observed-Adverse-Effect Level (NOAEL) and confirmed the compound was not genotoxic under the tested conditions, providing a defined safety profile for industrial use. In contrast, many alternative resolving agents or their derivatives lack such a formal, publicly available toxicological dataset, introducing uncertainty into process risk assessments.

Safety Assessment Genotoxicity Subchronic Toxicity

Recommended Research & Industrial Applications for (1S)-(+)-10-Camphorsulfonic Acid


Industrial-Scale Resolution of Pharmaceutical Amines Requiring >98% Enantiopurity

Based on the proven ability to achieve 98% ee in the resolution of complex diamines like 2,3-diphenylpiperazine [1], this compound is ideally suited for the final-step chiral resolution of advanced pharmaceutical intermediates. Its strong acidity ensures robust salt formation, and its rigid structure promotes the formation of well-defined, easily filterable crystalline diastereomeric salts, critical for process efficiency and high throughput. This makes it a high-value choice for producing single-enantiomer APIs for cardiovascular or CNS drugs, where regulatory standards demand high optical purity.

Chiral Mobile Phase Additive for HPLC Analysis of Basic Analytes

As demonstrated in the separation of amlodipine enantiomers, (1S)-(+)-10-CSA serves as a highly effective chiral counter-ion for HPLC [2]. It provides an optimal balance of retention (k′) and selectivity (α) for baseline resolution without excessively long run times. Analytical and quality control laboratories can procure this compound to develop robust and transferable HPLC methods for assessing the enantiomeric purity of amine-containing drug substances and intermediates, particularly when chiral stationary phases are cost-prohibitive or unavailable.

Enantioselectivity Amplifier in Lipase-Catalyzed Kinetic Resolutions

The ability of (1S)-(+)-CSA to increase the enantioselectivity (E value) of lipases by up to 9-fold over the free substrate [3] presents a powerful strategy for process intensification in biocatalysis. By forming a temporary substrate salt, it can dramatically improve the outcome of enzymatic kinetic resolutions, enabling higher yields of the desired enantiomer and reducing the amount of enzyme required. This application is particularly valuable in the synthesis of chiral building blocks for fine chemicals and pharmaceuticals where green chemistry principles are prioritized.

Synthesis of Chiral Conductive Polymers for Sensing Applications

As a strong chiral acid, (1S)-(+)-CSA is used to dope polyaniline (PAni) to form electrically conductive polymer nanofibers . The resulting chiral nanocomposites have demonstrated utility in applications such as high-sensitivity ammonia gas sensors and enantioselective electrochemical sensors for chiral amino acids. Procurement of the pure (1S)-enantiomer is essential for imparting the desired chirality to the polymer matrix, a property that cannot be achieved with racemic or achiral dopants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-(+)-10-Camphorsulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.